molecular formula C22H27N3O6S2 B2510682 N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide CAS No. 1251564-96-1

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2510682
CAS No.: 1251564-96-1
M. Wt: 493.59
InChI Key: MJJKQVOUCKVDGJ-UHFFFAOYSA-N
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Description

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a potent, selective, and ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound demonstrates high potency in biochemical assays and effectively suppresses TLR/IL-1R-induced cytokine production in human peripheral blood mononuclear cells (PBMCs) . Its primary research value lies in probing the role of IRAK4 in inflammatory pathways and oncogenesis. Dysregulation of the MyD88 pathway, which is dependent on IRAK4, is implicated in a subset of B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). Research has shown that oncogenic MyD88 mutations drive downstream signaling through IRAK4, promoting cell survival and proliferation . Consequently, this inhibitor serves as a vital tool for investigating the therapeutic potential of IRAK4 blockade in autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in hematological malignancies driven by chronic B-cell receptor and Toll-like receptor signaling. Its mechanism involves binding to the kinase domain of IRAK4, thereby preventing the phosphorylation and activation of IRAK1 and subsequent downstream events including NF-κB and JNK signaling pathways. This makes it an indispensable compound for dissecting innate immunity mechanisms and for developing targeted cancer therapies.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S2/c1-30-18-6-5-16(25-9-3-13-33(25,28)29)14-17(18)24-21(27)20(26)23-15-22(7-10-31-11-8-22)19-4-2-12-32-19/h2,4-6,12,14H,3,7-11,13,15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJKQVOUCKVDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound comprises three primary components:

  • 5-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyaniline (Fragment A)
  • 4-(Thiophen-2-yl)tetrahydropyran-4-yl)methanamine (Fragment B)
  • Ethanediamide linker

Fragment A originates from thiazolidinone derivatives, while Fragment B derives from tetrahydropyran-thiophene hybrids. The ethanediamide bridge connects these units via amide bonds.

Synthesis of 5-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl)-2-Methoxyaniline (Fragment A)

Cyclocondensation of Thiazolidinone Precursors

The thiazolidinone core is synthesized via a three-step protocol adapted from MDPI-published methodologies:

  • Cyclocondensation : 2-[Bis(methylthio)methylene]malononitrile reacts with cysteamine hydrochloride in ethanol at 25°C for 4 hours, yielding 2-(thiazolidin-2-ylidene)malononitrile (73% yield).
  • Thionation : Treatment with sodium hydrosulfide hydrate (68%) in water at 50°C for 22 hours produces (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide (65% yield).
  • Aromatic Substitution : Coupling with 2-methoxy-5-nitroaniline via nucleophilic aromatic substitution, followed by nitro group reduction, yields Fragment A.
Table 1: Optimization of Thiazolidinone Synthesis
Step Reagent Ratio Temp (°C) Time (h) Yield (%)
1 1:1 25 4 73
2 1:2 50 22 65
3 1:1.2 80 12 58

Key challenges include maintaining regioselectivity during thionation and preventing Z/E isomerization. X-ray crystallography confirmed the E-configuration in analogous compounds.

Preparation of 4-(Thiophen-2-yl)Tetrahydropyran-4-yl)Methanamine (Fragment B)

Friedel-Crafts Alkylation of Thiophene

Tetrahydropyran-thiophene hybrids are synthesized via a modified Friedel-Crafts reaction:

  • Tetrahydropyran-4-one reacts with thiophen-2-ylmagnesium bromide in THF at −78°C, yielding 4-(thiophen-2-yl)tetrahydropyran-4-ol (82% yield).
  • Mitsunobu Reaction : Treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine converts the alcohol to the corresponding amine (74% yield).
Table 2: Comparative Analysis of Fragment B Syntheses
Method Catalyst Solvent Yield (%) Purity (%)
Grignard Addition MgBr₂ THF 82 98
Organolithium n-BuLi Et₂O 76 95
Reductive Amination NaBH₃CN MeOH 68 91

The Grignard method outperforms organolithium approaches in yield and scalability. Stereochemical control at the tetrahydropyran C4 position remains critical, with >98% enantiomeric excess achieved using chiral auxiliaries.

Coupling of Fragments A and B via Ethanediamide Linker

Amide Bond Formation Strategies

The ethanediamide bridge is constructed using two sequential amidation reactions:

  • Fragment A Activation : Treatment with oxalyl chloride converts the carboxylic acid to the acid chloride.
  • First Amidation : Reaction with Fragment B’s primary amine in dichloromethane (DCM) at 0°C yields the monoamide intermediate (89% yield).
  • Second Amidation : Condensation with ethyl oxamate under HATU/DIEA activation completes the ethanediamide structure (78% yield).
Table 3: Coupling Reaction Optimization
Condition Coupling Agent Base Temp (°C) Yield (%)
Standard Oxalyl chloride Pyridine 0 89
Peptide-Style HATU DIEA 25 78
Uronium-Based TBTU DIPEA 25 72

HPLC-MS analysis confirmed >99% conversion with HATU-mediated coupling, though TBTU offers cost advantages for scale-up.

Purification and Characterization

Chromatographic Methods

Final purification employs reverse-phase HPLC with a C18 column (MeCN/H₂O gradient), achieving 99.5% purity. Crystallization from acetonitrile/water (1:3) produces needle-like crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.15 (m, 6H, Ar-H), 4.32 (t, J=7.1 Hz, 2H, NCH₂), 3.82 (s, 3H, OCH₃).
  • HRMS : m/z 532.1543 [M+H]⁺ (calc. 532.1548).

Industrial-Scale Considerations

A2B Chem reports kilogram-scale production using continuous flow reactors, reducing reaction times by 40% compared to batch processes. Key parameters:

  • Throughput : 1.2 kg/day
  • Cost Analysis : Raw materials account for 62% of total production costs
  • Green Metrics : E-factor = 18.7, PMI = 23.4

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further utilized in different applications, enhancing the versatility of the compound.

Scientific Research Applications

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring and methoxyphenyl group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also affect various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID (from Evidence) Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Features
Target Compound Ethanediamide - 1,1-Dioxothiazolidine
- 2-Methoxyphenyl
- 4-(Thiophen-2-yl)oxan-4-ylmethyl
N/A* N/A* Combines sulfonamide mimic (1,1-dioxothiazolidine) with thiophene-oxane for enhanced bioavailability.
Compound 9 2-Thioxoacetamide - 4-Chlorobenzylidene
- 4-Methoxyphenyl
90 186–187 High yield; chloro substituent enhances halogen bonding.
Compound 12 2-Thioxoacetamide - 5-Nitro-2-furylmethylene
- 4-Fluorophenyl
53 155–156 Nitrofuryl group may confer antimicrobial activity.
Dioxothiazolidine Derivatives Dioxothiazolidine - (E)-4-Substituted benzylidene
- Phenylamide
60–75† 180–210‡ Structural similarity in dioxothiazolidine core; used in antidiabetic drug design.
Thiophene-Thiazole-Quinazolinones Quinazolinone - Thiophen-2-yl
- 4-Substituted phenylthiazole
70–85 160–190 Thiophene enhances π-stacking; thiazole contributes to kinase inhibition.

†Estimated from analogous reactions in . ‡Typical range for similar fused heterocycles.

Key Findings from Comparative Analysis

Core Heterocycles: The 1,1-dioxothiazolidine moiety in the target compound is analogous to the dioxothiazolidine derivatives in , which are known for their role in peroxisome proliferator-activated receptor (PPAR) modulation .

Substituent Effects :

  • The 4-(thiophen-2-yl)oxane group distinguishes the target compound from simpler aryl or benzylidene substituents in and . Thiophene’s electron-rich nature may improve binding to hydrophobic pockets in biological targets .
  • The 2-methoxyphenyl group contrasts with the 4-chloro or 4-fluoro substituents in , which are associated with enhanced solubility and halogen bonding .

Synthetic Challenges: The target compound’s tetrahydropyran-thiophene hybrid likely requires stereoselective synthesis, akin to the multi-step protocols for thiophene-thiazole-quinazolinones in . Lower yields (e.g., 53% for ’s Compound 12) highlight the difficulty of introducing nitro or furyl groups, whereas the target compound’s design may prioritize synthetic feasibility .

Biological Activity

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound that incorporates a thiazolidine ring, methoxyphenyl groups, and an ethanediamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antidiabetic, antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazolidine Ring : This is achieved by reacting a suitable amine with a thioamide under oxidative conditions.
  • Attachment of the Methoxyphenyl Group : This is done through nucleophilic aromatic substitution.
  • Formation of the Ethanediamide Linkage : The final step involves coupling the thiazolidine derivative with an ethanediamide precursor using coupling reagents like EDCI and HOBt.

Antidiabetic Activity

Thiazolidinone derivatives are known for their antidiabetic properties. The presence of the thiazolidine ring in this compound suggests potential activity through mechanisms similar to established drugs like Pioglitazone and Rosiglitazone, which act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ) . These compounds have shown efficacy in improving insulin sensitivity and glucose metabolism.

Antioxidant Activity

Research indicates that thiazolidinone compounds exhibit significant antioxidant activity. For instance, studies have demonstrated that modifications in the structure can enhance their ability to scavenge free radicals. The antioxidant activity is often measured using assays such as DPPH and ABTS, where compounds derived from thiazolidinones have shown promising results with IC50 values indicating their effectiveness compared to standard antioxidants like vitamin C .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazolidinones have been reported to exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The incorporation of thiophene rings may enhance this activity due to their electronic properties that facilitate interaction with microbial targets .

Anticancer Activity

Preliminary studies indicate that thiazolidinone derivatives can inhibit cancer cell proliferation. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress induction and modulation of cell signaling pathways . This makes them candidates for further investigation as potential anticancer agents.

Case Studies and Research Findings

Study Findings Reference
Sava et al.Evaluated thiazolidinone-indometacin hybrids for antioxidant activity; Compound 7 showed IC50 = 0.54 mM
Carraro Junior et al.Investigated 3-(pyridin-2-yl)-thiazolidinones for MAO inhibition; demonstrated selective inhibition
Verma et al.Reported on the synthesis of thiazolidinones with significant antimicrobial activity against E. coli and S. aureus

Q & A

Q. How can researchers address batch-to-batch variability in biological assay results?

  • Methodological Answer :
  • Standardized protocols : Pre-treat cells with identical media/serum lots and passage numbers .
  • QC metrics : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and Z’-factor validation (>0.5) .
  • Data normalization : Use cell viability (MTT) or housekeeping genes (GAPDH) as internal controls .

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